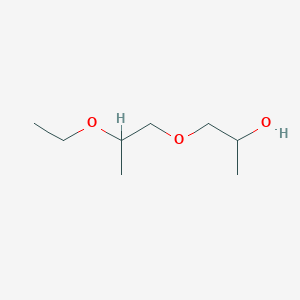

1-(2-Ethoxypropoxy)propan-2-ol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(2-ethoxypropoxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O3/c1-4-11-8(3)6-10-5-7(2)9/h7-9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWOZZTWBWQMEPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)COCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10906185 | |

| Record name | 1-(2-Ethoxypropoxy)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10906185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10143-32-5 | |

| Record name | 1-(2-Ethoxypropoxy)-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10143-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Ethoxypropoxy)propan-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010143325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Ethoxypropoxy)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10906185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-ethoxypropoxy)propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.359 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(2-Ethoxypropoxy)propan-2-ol (CAS: 10143-32-5)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 1-(2-ethoxypropoxy)propan-2-ol, a member of the propylene glycol ether (P-series) family. This document delves into its chemical and physical properties, synthesis, toxicological profile, metabolic pathways, and applications, with a particular focus on its relevance to the pharmaceutical and drug development sectors.

Introduction and Chemical Identity

This compound, also known as dipropylene glycol monoethyl ether (DPGEE), is a colorless liquid with a mild, ether-like odor. As a P-series glycol ether, it is part of a class of solvents recognized for their favorable safety profile compared to their ethylene glycol (E-series) counterparts. Its bifunctional nature, possessing both ether and alcohol functionalities, imparts unique solvency characteristics, making it miscible with a wide range of both polar and non-polar substances.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 10143-32-5 |

| Molecular Formula | C₈H₁₈O₃ |

| Molecular Weight | 162.23 g/mol |

| Synonyms | Dipropylene glycol monoethyl ether, DPGEE |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and formulation development.

| Property | Value | Source |

| Appearance | Colorless liquid | |

| Boiling Point | 223.5 ± 15.0 °C (Predicted) | |

| Density | 0.945 ± 0.06 g/cm³ (Predicted) | |

| LogP (Octanol/Water Partition Coefficient) | 0.287 (Estimated) | |

| Solubility in Water | Miscible | [1] |

Synthesis and Manufacturing

The industrial synthesis of propylene glycol ethers, including this compound, is typically achieved through the reaction of propylene oxide with an alcohol. In this case, the synthesis would involve the reaction of propylene oxide with ethanol, followed by a subsequent reaction with another molecule of propylene oxide. The reaction is generally catalyzed by a strong base, such as sodium hydroxide or sodium methylate.

The reaction proceeds via a ring-opening addition mechanism. The initial reaction of ethanol with propylene oxide yields propylene glycol monoethyl ether. This intermediate can then react with another molecule of propylene oxide to form the dipropylene glycol monoethyl ether. It is important to note that this process results in a mixture of isomers.

Experimental Protocol: General Synthesis of Propylene Glycol Ethers

This protocol is a generalized representation based on the synthesis of analogous compounds.

-

Reactor Setup: A stainless-steel autoclave reactor equipped with a stirrer, temperature and pressure controls, and an inlet for reactants is utilized.

-

Catalyst Preparation: A solution of a strong base catalyst (e.g., sodium methylate in methanol) is prepared.

-

Reaction Initiation: The alcohol (ethanol in this case) and the catalyst are charged into the reactor. The reactor is then heated to the desired reaction temperature (typically 100-150°C).

-

Propylene Oxide Addition: Propylene oxide is fed into the reactor at a controlled rate to manage the exothermic reaction and maintain the desired pressure.

-

Reaction Monitoring: The reaction is monitored by measuring the consumption of propylene oxide.

-

Catalyst Neutralization: Upon completion, the basic catalyst is neutralized with an acid (e.g., sulfuric acid or phosphoric acid).

-

Purification: The resulting product mixture is purified by fractional distillation to separate the desired dipropylene glycol monoethyl ether isomers from unreacted starting materials, the mono-ether, and higher oligomers.

Figure 1: Generalized workflow for the synthesis of this compound.

Toxicological Profile and Safety Assessment

Propylene glycol ethers are generally considered to have low acute toxicity. The P-series, to which this compound belongs, is noted for being less toxic than the E-series.

Acute Toxicity:

| Route | Species | Value | Source |

| Oral LD50 | Rat | >5,000 mg/kg (for Dipropylene glycol monomethyl ether) | [2] |

| Dermal LD50 | Rabbit | 9,510 mg/kg bw (for Dipropylene glycol monomethyl ether) | [2] |

Irritation and Sensitization:

-

Skin Irritation: Prolonged exposure is not likely to cause significant skin irritation.

-

Eye Irritation: May cause slight temporary eye irritation. Corneal injury is unlikely.

-

Sensitization: Did not cause allergic skin reactions in human tests (for analogous compounds).

Chronic Toxicity and Other Health Effects:

-

Systemic Effects: Symptoms of excessive exposure may include anesthetic or narcotic effects, with dizziness and drowsiness observed.[3]

-

Genotoxicity: In vitro genetic toxicity studies for analogous compounds were negative.[3]

-

Carcinogenicity: Did not cause cancer in laboratory animals (for analogous compounds).[3]

-

Reproductive Toxicity: Did not cause birth defects or any other fetal effects in laboratory animals. Effects on reproduction have only been seen at doses that produced significant toxicity to the parent animals.[3]

Metabolic Pathways

The metabolism of propylene glycol ethers is a critical aspect for drug development professionals, as it influences the pharmacokinetic profile and potential for toxicity. The metabolism of dipropylene glycol ethers, such as this compound, proceeds through several key pathways.

The primary routes of metabolism for dipropylene glycol monomethyl ether, a close structural analog, have been identified and are likely to be similar for the ethyl ether derivative.[3] These include:

-

Phase II Conjugation: The parent molecule can undergo conjugation with glucuronic acid or sulfate, forming water-soluble conjugates that are readily excreted in the urine. This is a major detoxification pathway.

-

Ether Cleavage (Hydrolysis): The ether linkages can be hydrolyzed. Cleavage of the terminal ether bond would yield dipropylene glycol and ethanol. Hydrolysis of the internal ether linkage is considered a minor pathway.

-

Oxidation: The primary and secondary alcohol groups can be oxidized by alcohol and aldehyde dehydrogenases. This can lead to the formation of corresponding aldehydes and carboxylic acids. However, for P-series glycol ethers, the formation of toxic acidic metabolites is less of a concern than with E-series ethers.[4]

It is noteworthy that the metabolism of the dipropylene glycol backbone to propylene glycol and subsequently to its own metabolites is considered a minor pathway.[3]

Figure 2: Postulated metabolic pathways of this compound.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable excipient in pharmaceutical formulations, particularly for topical and transdermal drug delivery.

6.1. Solvent and Solubilizer

Its excellent solvency for a wide variety of active pharmaceutical ingredients (APIs), including both hydrophobic and hydrophilic compounds, makes it an effective vehicle for drug formulations.[5] It can be used to dissolve APIs that have poor water solubility, enhancing their bioavailability in various dosage forms.[1]

6.2. Penetration Enhancer

Propylene glycol ethers are known to act as penetration enhancers, facilitating the transport of drugs across the skin barrier.[6] The mechanism is believed to involve the disruption of the highly ordered lipid structure of the stratum corneum, thereby increasing its permeability to drug molecules. This property is particularly valuable in the development of topical creams, ointments, and transdermal patches. A study on the related diethylene glycol monoethyl ether demonstrated its effectiveness as a vehicle for the topical delivery of ivermectin.[7]

6.3. Coalescing Agent and Stabilizer

In emulsion-based formulations, it can act as a coalescing agent, promoting the formation of a stable film upon application. It also contributes to the overall stability of formulations by preventing the crystallization of dissolved APIs.[2]

Analytical Methodologies

The detection and quantification of this compound in various matrices are crucial for quality control, pharmacokinetic studies, and exposure monitoring. Gas chromatography (GC) is the most common analytical technique employed.

Experimental Protocol: GC-MS Analysis of Dipropylene Glycol Ethers

This protocol is adapted from established methods for the analysis of glycol ethers.[8][9]

-

Sample Preparation:

-

Air Samples: Air is drawn through a solid sorbent tube (e.g., Anasorb 747) to trap the glycol ether vapors. The trapped analytes are then desorbed with a suitable solvent, typically a mixture of methylene chloride and methanol.[10]

-

Liquid Formulations: The sample is diluted with an appropriate solvent (e.g., methanol or isopropanol) to a concentration within the calibrated range of the instrument.

-

Biological Matrices (e.g., blood, urine): A liquid-liquid extraction or solid-phase extraction (SPE) is typically required to isolate the analyte from the complex matrix. Protein precipitation may also be necessary.[9]

-

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a capillary column suitable for the separation of polar compounds (e.g., a wax-type or a mid-polarity column).

-

Injection: A split/splitless injector is commonly used.

-

Oven Temperature Program: A temperature gradient is programmed to ensure the separation of the isomers and other components in the sample.

-

Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

-

-

Quantification:

-

An internal standard is added to all samples and calibration standards to correct for variations in injection volume and instrument response.

-

A calibration curve is generated by analyzing a series of standards of known concentrations.

-

The concentration of the analyte in the sample is determined by comparing its peak area (or height) to that of the internal standard and interpolating from the calibration curve.

-

Figure 3: General workflow for the analytical determination of this compound.

Chemical Stability and Reactivity

This compound is a stable compound under normal storage and handling conditions. However, like other ethers, it can form explosive peroxides upon prolonged exposure to air and light. Therefore, it should be stored in a cool, dark, and well-ventilated area, away from oxidizing agents. It may react violently with strong oxidizing agents.[11]

Conclusion

This compound is a versatile and valuable solvent with a favorable toxicological profile, making it a suitable excipient for a variety of applications, particularly in the pharmaceutical industry. Its excellent solvency, ability to enhance drug penetration, and low toxicity make it an attractive component in the development of topical and transdermal drug delivery systems. A thorough understanding of its physicochemical properties, synthesis, metabolism, and analytical methodologies, as outlined in this guide, is essential for its effective and safe utilization in research and drug development.

References

- Inert Reassessment - Dipropylene Glycol Monomethyl Ether (DPGME), CAS Reg. no. 34590-94-8. (2006). U.S. Environmental Protection Agency.

- Propylene glycol. (n.d.). In Wikipedia. Retrieved January 23, 2026.

- Dipropylene Glycol Monoethyl Ether. (n.d.).

- Glycol Ether Toxicology. (2024). In StatPearls.

- Method for preparing dipropylene glycol methyl ether acetate. (2010).

- Method for preparing dipropylene glycol methyl ether. (2014).

- Preparation method of dipropylene glycol methyl propyl ether. (2012).

- DIPROPYLENE GLYCOL METHYL ETHER. (n.d.). CAMEO Chemicals, NOAA.

- Role of Polyethylene Glycol in Derm

- Method for preparing dipropylene glycol dipropyl ether. (2014).

- Hepatic and extra-hepatic metabolism of propylene glycol ethers in the context of central nervous system toxicity. (2025). PubMed.

- The Effect of Diethylene Glycol Monoethyl Ether as a Vehicle for Topical Delivery of Ivermectin. (n.d.). PubMed.

- GLYCOL ETHERS 2554. (n.d.). CDC.

- Mechanisms of the Drug Penetration Enhancer Propylene Glycol Interacting with Skin Lipid Membranes. (n.d.).

- Degradation mechanism of diethylene glycol units in a terephthal

- Glycol Ethers - Analytical Method. (n.d.).

- Dipropylene glycol monomethyl ether. (n.d.). Santa Cruz Biotechnology.

- Safety Data Sheet Dipropylene glycol, monomethyl ether. (2025). Redox.

- Mucosal Delivery of Cannabidiol: Influence of Vehicles and Enhancers. (2022). PubMed.

- Biotic and abiotic degradation behaviour of ethylene glycol monomethyl ether (EGME). (n.d.).

- Wh

- Application Notes and Protocols for the GC-MS Analysis of Dipropylene Glycol Methyl Ether (DPGME). (n.d.). Benchchem.

- In vitro and in vivo evaluation of propylene glycol ethers metabolism in humans. (2025). Request PDF.

- Glycol esters, glycol ethers – Method for the determination of propylene glycol monoethyl ether, 1-ethoxy-2-propanol acetate, diethylene glycol monomethyl ether, diethylene glycol monoethyl ether and diethylene glycol monobutyl ether in workplace air using gas chromatography. (2019).

- Solvent blends based on dipropylene glycol dimethyl ether for the production of alkyd and polyester resins by the azeotropic process. (2025).

- DIPROPYLENE GLYCOL METHYL ETHER CAS N°: 34590-94-8 (Isomers). (n.d.).

- Genipin as an Effective Crosslinker for High-Performance and Flexible Direct-Printed Bioelectrodes. (n.d.). MDPI.

- Method for separating and detecting dipropylene glycol isomer. (2022).

- Glycol Ether Uses Across Industries. (2022). Bell Chem.

- Glycol Ethers Research and in-depth Studies. (n.d.).

- HEALTH EFFECTS - Toxicological Profile for Propylene Glycol. (n.d.). NCBI Bookshelf, NIH.

- GLYCOL ETHERS. (n.d.).

Sources

- 1. Propylene glycol - Wikipedia [en.wikipedia.org]

- 2. redox.com [redox.com]

- 3. epa.gov [epa.gov]

- 4. Glycol Ether Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. What are Glycol Ethers? - Glycol Ethers Online [glycol-ethers.eu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The effect of diethylene glycol monoethyl ether as a vehicle for topical delivery of ivermectin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cdc.gov [cdc.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Analytical Method [keikaventures.com]

- 11. DIPROPYLENE GLYCOL METHYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to the Synthesis of 1-(2-Ethoxypropoxy)propan-2-ol

This technical guide provides a comprehensive overview of the synthesis pathway for 1-(2-Ethoxypropoxy)propan-2-ol, a member of the dipropylene glycol monoether family. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the chemical principles, a detailed experimental protocol, and methods for purification and characterization.

Introduction and Strategic Overview

This compound is a solvent with applications in various industries, valued for its benign toxicity profile compared to ethylene glycol ethers.[1][2] Its synthesis is a prime example of base-catalyzed nucleophilic ring-opening of an epoxide, a fundamental reaction in organic chemistry. The primary industrial route for producing propylene glycol ethers involves the reaction of propylene oxide with an alcohol.[3][4]

The synthesis of the target molecule, a dipropylene glycol ether, can be envisioned in two primary conceptual steps:

-

Formation of the Monopropylene Glycol Ether: The reaction of propylene oxide with ethanol to produce 1-ethoxypropan-2-ol.

-

Formation of the Dipropylene Glycol Ether: The subsequent reaction of 1-ethoxypropan-2-ol with a second molecule of propylene oxide.

Industrially, these reactions can occur sequentially in the same reaction vessel by controlling the stoichiometry of the reactants.[4] This guide will focus on the second step, assuming the availability of the starting material, 1-ethoxypropan-2-ol.

Core Synthesis Pathway: Base-Catalyzed Epoxide Alcoholysis

The cornerstone of synthesizing this compound with high selectivity is the use of a basic catalyst. This approach ensures the desired regioselectivity, leading predominantly to the secondary alcohol isomer.

The Critical Role of Catalysis in Regioselectivity

The reaction of an alcohol with an unsymmetrical epoxide like propylene oxide can result in two different isomers. The choice of an acidic or basic catalyst dictates the final product distribution.

-

Acidic Catalysis: Leads to a mixture of the primary and secondary alcohol isomers. The reaction proceeds via a mechanism with partial carbocation character, allowing the nucleophile to attack the more substituted carbon.

-

Basic Catalysis: This method is preferred for its high selectivity towards the secondary alcohol (the α-isomer).[3] The reaction follows a classic S(_N)2 mechanism, where the nucleophile (the alkoxide of 2-ethoxy-1-propanol) attacks the least sterically hindered carbon of the propylene oxide ring. This steric control is the key to achieving a high yield of the desired this compound isomer.

Reaction Mechanism

The base-catalyzed synthesis proceeds in two main stages:

-

Deprotonation: The basic catalyst, typically an alkali metal hydroxide or alkoxide, deprotonates the hydroxyl group of the starting alcohol (2-ethoxy-1-propanol) to form a more potent nucleophile, the corresponding alkoxide.

-

Nucleophilic Attack: The generated alkoxide then performs a nucleophilic backside attack on the least sterically hindered carbon of the propylene oxide molecule, opening the epoxide ring and forming the new ether linkage. A subsequent protonation step, typically during workup, yields the final product.

dot

Sources

An In-Depth Technical Guide to the Molecular Structure and Isomerism of 1-(2-Ethoxypropoxy)propan-2-ol and Related Propylene Glycol Ethers

Abstract

This technical guide provides a comprehensive examination of 1-(2-Ethoxypropoxy)propan-2-ol, a member of the P-series (propylene-based) glycol ethers. These compounds are of significant industrial importance, widely utilized as solvents, coupling agents, and chemical intermediates.[1][2][3] However, their synthesis and chemical nature result in a complex mixture of constitutional isomers and stereoisomers, the characterization of which is critical for quality control, toxicological assessment, and regulatory compliance. This document delves into the systematic elucidation of the primary molecular structure of this compound, explores its isomeric complexity, and presents detailed analytical methodologies for the separation and identification of these closely related chemical entities. The insights provided are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively work with and analyze this class of compounds.

Introduction to Propylene Glycol Ethers (PGEs)

Propylene glycol ethers (PGEs) are a broad class of organic solvents characterized by repeating propylene glycol units terminated by alkyl ethers.[1][2] Their amphiphilic nature, possessing both hydrophilic (hydroxyl, ether) and hydrophobic (alkyl) moieties, grants them favorable properties such as high water solubility, strong solvent strength for a variety of resins, and low volatility.[1][2] These characteristics make them popular alternatives to traditional oxygenated solvents in numerous applications, including paints and coatings, cleaning products, inks, and pharmaceuticals.[3]

The industrial synthesis of PGEs typically involves the reaction of propylene oxide with an alcohol. This process inherently generates isomeric complexity. The nucleophilic attack of the alcohol can occur at either of the two carbons in the epoxide ring, and with each subsequent addition of a propylene oxide unit, the number of possible isomers increases. This results in commercial PGE products that are often complex mixtures rather than single, pure compounds.[4] Understanding this inherent isomerism is the first step toward accurate chemical analysis and application.

Molecular Structure of this compound

The compound this compound is a dipropylene glycol monoethyl ether. Its chemical identity can be systematically deconstructed from its IUPAC name to reveal its precise molecular architecture.

-

Parent Chain: The name ends with "propan-2-ol," indicating a three-carbon chain with a hydroxyl (-OH) group on the second carbon.

-

Primary Substituent: The prefix "1-(...)" specifies that a substituent is attached to the first carbon of the propan-2-ol backbone.

-

Substituent Structure: The substituent is "(2-Ethoxypropoxy)," which describes a three-carbon propoxy chain (-O-CH₂-CH₂-CH₃) that is itself substituted.

-

Secondary Substituent: The "2-Ethoxy" prefix indicates that an ethoxy group (-O-CH₂-CH₃) is attached to the second carbon of the propoxy chain.

Combining these elements yields the primary structure of this compound, which has the molecular formula C₈H₁₈O₃ .

Table 1: Physicochemical Properties of this compound and Related Isomers

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₈O₃ | Calculated |

| Molecular Weight | 162.23 g/mol | Calculated |

| Isomer Class | Dipropylene Glycol Monoethyl Ether | [1][2] |

| Primary Functional Groups | Secondary Alcohol, Ether | Structural Analysis |

| Known Applications | Solvent, Intermediate, Cleaning Agent |[3] |

The Isomeric Landscape of Dipropylene Glycol Ethyl Ethers

The true complexity of this compound lies in its numerous isomers. These can be broadly categorized into constitutional isomers, which have different atomic connectivity, and stereoisomers, which have the same connectivity but differ in the spatial arrangement of atoms.

Constitutional Isomers

The synthesis process, starting from propylene oxide, naturally leads to a mixture of constitutional isomers. Propylene oxide is an asymmetrical epoxide, and its reaction with an alcohol (in this case, the monoethyl ether of propylene glycol) can result in ring-opening at either the primary or secondary carbon. This branching creates a variety of isomers where the ether and hydroxyl linkages are positioned differently across the carbon backbone.

For the molecular formula C₈H₁₈O₃, several constitutional isomers are commercially relevant:

-

Primary Isomer: this compound

-

Positional Isomer 1: 2-(2-Ethoxypropoxy)propan-1-ol (Hydroxyl group on a primary carbon)

-

Positional Isomer 2: 1-(1-Ethoxypropoxy)propan-2-ol (Ethoxy group on the first carbon of the internal propoxy chain)

-

And others involving different linkages of the propylene units.

The relative abundance of these isomers can significantly impact the physical and chemical properties of the bulk material, including its solvency, viscosity, and boiling point.

Stereoisomers

Beyond constitutional isomerism, the presence of chiral centers introduces stereoisomerism. A chiral center is a carbon atom bonded to four different groups.

In the primary structure of This compound , there are two such chiral centers:

-

The carbon bearing the hydroxyl group in the propan-2-ol moiety.

-

The carbon bearing the ethoxy group in the propoxy chain.

The number of possible stereoisomers is given by the formula 2ⁿ, where 'n' is the number of chiral centers. For this molecule, n=2, resulting in 4 possible stereoisomers :

-

(R,R)-1-(2-Ethoxypropoxy)propan-2-ol

-

(S,S)-1-(2-Ethoxypropoxy)propan-2-ol

-

(R,S)-1-(2-Ethoxypropoxy)propan-2-ol

-

(S,R)-1-(2-Ethoxypropoxy)propan-2-ol

The (R,R) and (S,S) isomers are a pair of enantiomers , which are non-superimposable mirror images of each other. Likewise, the (R,S) and (S,R) isomers form another enantiomeric pair. The relationship between a member of one pair and a member of the other pair (e.g., between (R,R) and (R,S)) is that of diastereomers , which are stereoisomers that are not mirror images.

This stereochemical diversity is not merely academic. In pharmaceutical and biological contexts, different enantiomers of a chiral molecule can exhibit vastly different activities and toxicities. Therefore, the ability to separate and identify specific stereoisomers is paramount.

Analytical Methodologies for Isomer Characterization

Distinguishing between the closely related isomers of this compound requires sophisticated analytical techniques. A multi-faceted approach combining chromatography and spectroscopy is typically necessary for comprehensive characterization.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds like glycol ethers.[1][2]

-

Expertise & Experience: The choice of GC column is critical for resolving constitutional isomers. While standard nonpolar columns can provide some separation, specialized columns with unique selectivity, such as those with a cyano-based stationary phase, often yield superior resolution for the polar and structurally similar PGE isomers.[1][2] The thin film of these columns allows for faster analysis times while maintaining baseline resolution of key isomers.[2] Mass spectrometry provides definitive identification. The electron ionization (EI) process fragments the molecules into characteristic patterns. Even though higher molecular weight PGEs do not produce abundant parent ions, their fragmentation patterns, which are rich in ions below 150 amu, serve as a reliable fingerprint for identification and differentiation from other isomers.[1][2]

-

Sample Preparation: Dilute the glycol ether sample in a suitable solvent (e.g., methanol or dichloromethane) to a concentration of approximately 100-500 µg/mL.

-

Instrumentation: Utilize a gas chromatograph equipped with a mass selective detector (MSD).

-

GC Column: Employ an Rxi®-1301Sil MS column (30 m x 0.25 mm x 0.25 µm) or equivalent cyano-based column for optimal isomer separation.

-

GC Conditions:

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Oven Program: Initial temperature of 40°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.

-

Inlet: Splitless injection at 250°C.

-

-

MS Conditions:

-

Data Analysis: Integrate the peaks in the total ion chromatogram (TIC). Identify isomers based on their retention times and compare their mass spectra to reference libraries or fragmentation pattern analysis.

Sources

- 1. gcms.cz [gcms.cz]

- 2. Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column [discover.restek.com]

- 3. 1-Ethoxy-2-propanol, 90+%, remainder 2-ethoxy-1-propanol 500 mL | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

An In-depth Technical Guide to the Physical Characteristics of Propylene Glycol Ether Isomers

This guide provides a comprehensive overview of the physical and chemical characteristics of propylene glycol ethyl ether isomers, with a primary focus on 1-ethoxy-2-propanol, due to the limited availability of specific data for 1-(2-ethoxypropoxy)propan-2-ol. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of these compounds for their work.

Introduction: Understanding Propylene Glycol Ethers

Propylene glycol ethers (PGEs) are a class of solvents known for their excellent solvency for a wide range of substances, miscibility with both water and organic solvents, and pleasant ether-like odor.[1] They are widely used in coatings, cleaners, inks, textiles, and adhesives.[1] The specific properties of a PGE are determined by the arrangement of the ether and alcohol functional groups on the propylene backbone. This guide will focus on the isomers of propylene glycol ethyl ether.

It is important to note that while the user requested information on this compound, which is an isomer of dipropylene glycol ethyl ether, the readily available technical data predominantly pertains to the isomers of propylene glycol ethyl ether, namely 1-ethoxy-2-propanol and 2-ethoxy-1-propanol. This guide will clearly distinguish between these compounds where data is available.

Physicochemical Properties

A thorough understanding of the physicochemical properties of these solvents is critical for their effective application and for ensuring safety in handling and formulation.

Key Physical and Chemical Data

The following table summarizes the key quantitative data for the most common isomer, 1-ethoxy-2-propanol.

| Property | Value | Source |

| Molecular Formula | C5H12O2 | [2][3] |

| Molecular Weight | 104.15 g/mol | [2][3] |

| CAS Number | 1569-02-4 | [2][3] |

| Appearance | Clear, colorless liquid | [3][4] |

| Odor | Mild, ether-like | [4] |

| Boiling Point | 131-133 °C | [2][4][5] |

| Melting Point | -59 to -100 °C | [2][3][4] |

| Flash Point | 35 - 42 °C | [2][3][4] |

| Density | 0.896 - 0.9028 g/cm³ (at 20-25 °C) | [2][3][4] |

| Vapor Pressure | 4 - 9.8 mmHg (at 25 °C) | [3][4] |

| Vapor Density | 3.59 - 3.6 | [3][4] |

| Solubility in Water | Miscible | [2][3] |

| logP (Octanol/Water Partition Coefficient) | 0.08 - 0.404 | [3][6] |

| Refractive Index | 1.4065 - 1.543 | [2][3] |

| Autoignition Temperature | 255 °C | [3][4] |

Spectroscopic and Thermodynamic Data

For a detailed structural and energetic understanding, spectroscopic and thermodynamic data are essential.

| Property | Value | Source |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -253.04 kJ/mol | [6] |

| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | 45.42 kJ/mol | [6] |

| Heat of Vaporization | 43.0 kJ/mol | [3] |

Further spectroscopic data, including NMR, IR, and mass spectrometry, can be found in specialized databases.

Safety and Handling

As with any chemical substance, proper safety precautions and handling procedures are paramount to ensure a safe working environment.

Hazard Identification and Classification

1-Ethoxy-2-propanol is classified as a flammable liquid and vapor.[2][7][8][9] It may also cause drowsiness or dizziness and serious eye irritation.[8][9][10] It is important to consult the Safety Data Sheet (SDS) for the specific product being used for comprehensive hazard information.[8][9][10][11][12][13]

Recommended Handling and Storage Protocol

Objective: To outline the standard operating procedure for the safe handling and storage of propylene glycol ethyl ether isomers.

Methodology:

-

Engineering Controls:

-

Personal Protective Equipment (PPE):

-

Storage:

-

Spill and Leak Procedures:

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[3][8][9]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[3][9]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3][11]

Applications and Industrial Relevance

Propylene glycol ethyl ethers are valued for their versatile solvent properties.

-

Coatings and Inks: They are excellent solvents for a wide variety of resins, including acrylics, epoxies, alkyds, polyesters, nitrocellulose, and polyurethanes, making them crucial components in the formulation of paints, coatings, and printing inks.[1][2]

-

Cleaners: Their ability to dissolve both polar and non-polar substances, coupled with their low toxicity and fast evaporation rate, makes them effective in industrial and household cleaning formulations.[1][2]

-

Other Applications: These solvents also find use in the production of adhesives, textiles, and electronics, and as intermediates in the synthesis of agrochemicals.[1][2][14]

Experimental Workflow: Quality Control of Propylene Glycol Ether

The following diagram illustrates a typical workflow for the quality control analysis of incoming propylene glycol ether solvent.

Caption: Quality Control Workflow for Propylene Glycol Ether.

References

-

Cheméo. (n.d.). Chemical Properties of 2-Propanol, 1-ethoxy- (CAS 1569-02-4). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Ethoxy-1-propanol. PubChem. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 1-ethoxy-2-propanol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Propanol, 2-(2-ethoxypropoxy)-. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Ethoxy-2-propanol. PubChem. Retrieved from [Link]

-

Saiper Chemicals Pvt. Ltd. (n.d.). Ethoxy Propanol / 1-Ethoxy-2-Propanol / Propylene Glycol Ethyl Ether. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (2020, March 23). Safety Data Sheet: 2-Ethoxypropanol. Retrieved from [Link]

-

Carl ROTH. (2025, March 26). Safety Data Sheet: 2-Ethoxy-1-propanol. Retrieved from [Link]

-

G.J. CHEMICAL COMPANY, INC. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

Sources

- 1. saiper.com [saiper.com]

- 2. 1-Ethoxy-2-propanol, 90+%, remainder 2-ethoxy-1-propanol 500 mL | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 3. 1-Ethoxy-2-propanol(1569-02-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. 1-Ethoxy-2-propanol | C5H12O2 | CID 15287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-ethoxy-2-propanol, 1569-02-4 [thegoodscentscompany.com]

- 6. 2-Propanol, 1-ethoxy- (CAS 1569-02-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. 2-Ethoxy-1-propanol | C5H12O2 | CID 29420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. fishersci.ie [fishersci.ie]

- 10. gjchemical.com [gjchemical.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. chemos.de [chemos.de]

- 13. carlroth.com [carlroth.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Guide to the IUPAC Nomenclature of C8H18O3 Ether Alcohols

Introduction

In the fields of chemical research and pharmaceutical development, the unambiguous identification of molecular structures is paramount. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for naming chemical compounds, ensuring that a given name corresponds to a single, unique structure. This guide offers an in-depth exploration of the IUPAC nomenclature for molecules with the formula C8H18O3 that contain both ether and alcohol functionalities. Such polyfunctional compounds, while common in areas like polymer chemistry and drug formulation, present unique naming challenges that require a rigorous, step-by-step approach. This document is designed to provide researchers, scientists, and drug development professionals with the expertise to accurately and confidently name these complex structures, thereby ensuring scientific integrity and clear communication.

Section 1: Foundational Principles and Functional Group Priority

The cornerstone of naming a polyfunctional organic molecule is the principle of functional group priority. IUPAC has established a hierarchy that dictates which functional group determines the base name (suffix) of the molecule and which groups are treated as substituents (prefixes).[1][2][3] For ether alcohols, the two relevant functional groups are the hydroxyl (-OH) group and the ether (R-O-R') linkage.

According to IUPAC rules, the alcohol functional group has higher priority than the ether linkage .[3][4][5] This is the most critical rule governing the nomenclature of these compounds. Consequently, the molecule will always be named as an alcohol, with the "-ol" suffix, and the ether portions will be named as alkoxy substituents.[6][7]

Table 1: Functional Group Priority and Nomenclature for Ether Alcohols

| Functional Group | Formula | Priority | Suffix (when principal) | Prefix (when substituent) |

| Alcohol | -OH | Highest | -ol | hydroxy- |

| Ether | -O- | Lower | (none) | alkoxy- (e.g., methoxy-, ethoxy-) |

This hierarchy is not arbitrary; it is based on factors such as the oxidation state of the carbon atom and established chemical conventions.[1] Understanding this priority is the first and most crucial step in the naming process.

Section 2: A Systematic Protocol for Naming C8H18O3 Ether Alcohols

To ensure a reproducible and accurate naming process, a systematic protocol must be followed. This self-validating workflow breaks down the complex task into a series of logical steps, minimizing ambiguity and error.

Experimental Protocol: Deriving the IUPAC Name

-

Step 1: Identify All Functional Groups.

-

Action: Scrutinize the molecular structure to locate all hydroxyl (-OH) groups and ether (-O-) linkages.

-

Causality: This initial assessment is critical for recognizing the polyfunctional nature of the compound and sets the stage for applying priority rules.

-

-

Step 2: Determine the Principal Functional Group.

-

Step 3: Identify the Principal Carbon Chain.

-

Action: Identify the longest continuous chain of carbon atoms that contains the carbon atom bonded to the principal functional group (the -OH group).[10][11]

-

Causality: This defines the parent alkane name from which the alcohol name is derived. It is a common error to simply find the longest carbon chain in the entire molecule; the chain must include the carbon bearing the highest-priority functional group.

-

-

Step 4: Number the Principal Chain.

-

Action: Number the carbons of the principal chain starting from the end that gives the carbon atom bonded to the -OH group the lowest possible number (locant).[11][12]

-

Causality: The principal functional group must be assigned the lowest possible locant. The positions of other substituents are secondary considerations in the initial numbering scheme.

-

-

Step 5: Identify and Name All Substituents.

-

Action: Identify all groups attached to the principal chain that are not part of the chain itself. For C8H18O3 ether alcohols, these will primarily be alkoxy groups (e.g., -OCH3, -OCH2CH3) or more complex ether-containing side chains.

-

Causality: Each substituent must be named systematically. An ether substituent is named by taking the name of the alkyl group, dropping "-yl," and adding "-oxy" (e.g., ethyl -> ethoxy).

-

-

Step 6: Assemble the Full IUPAC Name.

-

Action: Construct the final name in the following order:

-

List all substituents, preceded by their locants, in alphabetical order.

-

Append the name of the parent alkane.

-

Replace the final "-e" of the alkane name with the suffix "-ol," preceded by the locant of the -OH group.

-

-

Causality: This standardized assembly ensures that the name is structured correctly and universally understood. For example, "4-bromo-3-methoxy-2-pentanol" is a valid construction.[5]

-

Caption: IUPAC Naming Workflow for Ether Alcohols.

Section 3: Case Studies and Application of the Protocol

Let's apply the protocol to specific isomers of C8H18O3 to demonstrate its practical application.

Case Study 1: 2-(2-Butoxyethoxy)ethanol

One of the most common industrial chemicals with the formula C8H18O3 is diethylene glycol monobutyl ether, whose IUPAC name is 2-(2-butoxyethoxy)ethanol.[13][14] Let's derive this name systematically.

Structure: CH3CH2CH2CH2-O-CH2CH2-O-CH2CH2-OH

-

Functional Groups: One hydroxyl (-OH) group and two ether linkages.

-

Principal Group: The -OH group. The molecule will be named as an alcohol.

-

Principal Chain: The longest carbon chain containing the C-OH is the two-carbon chain at the end. Therefore, the parent name is derived from ethane.

-

Numbering: The chain is numbered to give the C-OH the lowest locant, which is C1. So, it is an "ethan-1-ol".

-

Substituents: Attached to C2 of the ethanol parent is a complex substituent: -O-CH2CH2-O-CH2CH2CH2CH3. This substituent is itself an ether. We name it from the point of attachment outwards. The group attached to the parent chain is an "ethoxy" group, which is itself substituted on its C2 position with a "butoxy" group. The entire substituent is therefore named 2-(2-butoxyethoxy) . The parentheses are crucial for clarity when naming complex substituents.

-

Assembly: Combining the parts, the full name is 2-(2-butoxyethoxy)ethan-1-ol . The "-1-" is often omitted when there is no ambiguity, giving 2-(2-butoxyethoxy)ethanol .

Caption: Deconstruction of 2-(2-butoxyethoxy)ethanol.

Case Study 2: An Ether Diol Isomer - 4-(2-Ethoxyethoxy)octane-1,8-diol

Let's consider a hypothetical isomer of C8H18O3 that contains two hydroxyl groups.

Structure: HO-CH2CH2CH2-CH(O-CH2CH2-O-CH2CH3)-CH2CH2CH2-OH

-

Functional Groups: Two hydroxyl (-OH) groups, two ether linkages.

-

Principal Group: The two -OH groups collectively are the principal functional groups. The suffix will be "-diol".

-

Principal Chain: The longest carbon chain containing both C-OH carbons is the eight-carbon chain. The parent name is derived from octane.

-

Numbering: We number the chain to give the -OH groups the lowest possible locants. Numbering from either end results in locants 1 and 8 for the hydroxyl groups, so there is no preference. In such a tie, we look to the substituents. The ether substituent is on C4 from one end and C5 from the other. Therefore, we number from the end that gives the substituent the lower locant (4).

-

Substituents: Attached to C4 is the substituent -O-CH2CH2-O-CH2CH3. This is named as (2-ethoxyethoxy) .

-

Assembly: The full name is 4-(2-ethoxyethoxy)octane-1,8-diol . Note that the final "-e" of "octane" is retained because the suffix "-diol" begins with a consonant.[10]

Section 4: Data Summary of C8H18O3 Isomers

The systematic application of IUPAC rules allows for the precise naming of various structural isomers. The table below summarizes the isomers discussed in this guide.

Table 2: Example Isomers of C8H18O3 and their IUPAC Names

| Structure | IUPAC Name | Key Features |

| CH3(CH2)3-O-(CH2)2-O-(CH2)2-OH | 2-(2-Butoxyethoxy)ethanol | Linear polyether, primary alcohol |

| HO-(CH2)3-CH(O-(CH2)2-O-C2H5)-(CH2)3-OH | 4-(2-Ethoxyethoxy)octane-1,8-diol | Diol, complex ether substituent on parent chain |

| CH3CH2-O-CH2-CH(OH)-CH2-O-CH2CH2CH3 | 1-Ethoxy-3-propoxypropan-2-ol | Branched ether alcohol, secondary alcohol |

Conclusion

The IUPAC nomenclature for polyfunctional compounds such as C8H18O3 ether alcohols is governed by a clear hierarchy of rules that, when applied systematically, yield unambiguous and descriptive names. The foundational principle is the higher priority of the alcohol group over the ether linkage, which dictates that these molecules are always named as substituted alkanols. By following the detailed protocol of identifying the principal functional group, selecting and numbering the correct parent chain, and systematically naming all substituents, researchers can overcome the complexities of these structures. Adherence to this rigorous methodology is essential for maintaining the high standards of accuracy and clarity required in scientific research and drug development.

References

-

Chemistry LibreTexts. (2023). Nomenclature of Ethers. [Link]

-

Master Organic Chemistry. (2011). Table of Functional Group Priorities for Nomenclature. [Link]

-

The Organic Chemistry Tutor. (2016). Naming Ethers - IUPAC Nomenclature With Branching, Organic Chemistry Practice Problems. [Link]

-

CHEM 1114 – Introduction to Chemistry. (n.d.). 10.4 Nomenclature of Alcohols and Ethers. [Link]

-

CK-12 Foundation. (2024). Nomenclature of Alcohol, Phenol, and Ethers. [Link]

-

University of Wisconsin. (n.d.). Basic IUPAC Nomenclature V. [Link]

-

Chemistry LibreTexts. (2024). 17.1: Naming Alcohols and Phenols. [Link]

-

BYJU'S. (n.d.). IUPAC Nomenclature for Alcohols. [Link]

-

Chemistry LibreTexts. (2024). 2.4: IUPAC Naming of Organic Compounds with Functional Groups. [Link]

-

Chemistry LibreTexts. (2022). 14.2: Alcohols - Nomenclature and Classification. [Link]

-

ACD/Labs. (n.d.). Rule C-201 Alcohols. [Link]

-

StudySmarter. (2023). Functional Group Priorities Explained. [Link]

-

PubChem. (n.d.). Diethylene Glycol Monobutyl Ether. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Functional Group Priorities Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. ochem.weebly.com [ochem.weebly.com]

- 7. acdlabs.com [acdlabs.com]

- 8. byjus.com [byjus.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. CK12-Foundation [flexbooks.ck12.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 10.4 Nomenclature of Alcohols and Ethers – CHEM 1114 – Introduction to Chemistry [pressbooks.bccampus.ca]

- 13. Diethylene Glycol Monobutyl Ether | C8H18O3 | CID 8177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. C8H18O3 | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Stereochemistry of 1-(2-Ethoxypropoxy)propan-2-ol Synthesis

Abstract

The synthesis of 1-(2-ethoxypropoxy)propan-2-ol, a member of the dipropylene glycol ether family, presents significant stereochemical challenges due to the presence of two chiral centers. This guide provides a comprehensive technical overview of the synthetic routes to this molecule, with a detailed analysis of the factors governing the formation of its stereoisomers. We will explore the mechanistic underpinnings of regioselectivity and stereoselectivity in the key reaction steps, primarily the ring-opening of propylene oxide. Furthermore, this document outlines robust analytical methodologies for the separation and characterization of the resulting diastereomers and enantiomers, offering field-proven insights for researchers, scientists, and professionals in drug development and materials science.

Introduction: The Significance of Stereoisomerism in Propylene Glycol Ethers

Propylene glycol ethers (PGEs) are a class of solvents widely utilized in various industrial and commercial applications, including coatings, inks, and cleaning formulations. The synthesis of more complex PGEs, such as this compound, introduces stereochemical complexity that can significantly impact the final product's physical, chemical, and toxicological properties. The presence of two stereocenters in this compound gives rise to four possible stereoisomers: (2R, 2'R), (2S, 2'S), (2R, 2'S), and (2S, 2'R). The (2R, 2'R) and (2S, 2'S) pair are enantiomers, as are the (2R, 2'S) and (2S, 2'R) pair. The relationship between these two pairs is diastereomeric.

Understanding and controlling the formation of these stereoisomers is paramount for applications where isomeric purity is critical, such as in the synthesis of chiral pharmaceuticals or advanced polymers. This guide will dissect the stereochemical intricacies of the synthesis of this compound, providing a framework for its controlled synthesis and analysis.

Synthetic Pathways and Stereochemical Control

The most common and industrially viable route to this compound involves the sequential addition of propylene oxide. A plausible and widely practiced approach is the reaction of ethanol with one equivalent of propylene oxide to form 1-ethoxypropan-2-ol, followed by the reaction of this intermediate with a second equivalent of propylene oxide.

Step 1: Synthesis of the Intermediate, 1-Ethoxypropan-2-ol

The initial step, the reaction of ethanol with propylene oxide, is a classic example of epoxide ring-opening. The regioselectivity of this reaction is highly dependent on the catalytic conditions.

-

Base-Catalyzed Ring-Opening: In the presence of a basic catalyst (e.g., NaOH, KOH, or basic ionic liquids), the ethoxide ion acts as the nucleophile. The reaction proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon of the epoxide ring. This leads predominantly to the formation of the secondary alcohol, 1-ethoxypropan-2-ol. The use of basic catalysts is the preferred industrial method for producing the "alpha" isomer of propylene glycol ethers due to the higher selectivity.

-

Acid-Catalyzed Ring-Opening: Under acidic conditions, the epoxide oxygen is first protonated, activating the ring towards nucleophilic attack. The reaction then proceeds with a significant degree of SN1 character. The nucleophile (ethanol) preferentially attacks the more substituted carbon, which can better stabilize the partial positive charge in the transition state. This results in a mixture of the primary and secondary alcohols (2-ethoxy-1-propanol and 1-ethoxypropan-2-ol).

For the purpose of synthesizing this compound, a base-catalyzed approach is superior as it yields the desired intermediate with high regioselectivity.

Step 2: Formation of this compound and the Emergence of Diastereomers

The second step involves the reaction of the 1-ethoxypropan-2-ol intermediate with another molecule of propylene oxide. This is also a base-catalyzed ring-opening of propylene oxide, where the alkoxide of 1-ethoxypropan-2-ol is the nucleophile.

The stereochemical outcome of this step is critical. If we start with racemic 1-ethoxypropan-2-ol and racemic propylene oxide, a statistical mixture of all four stereoisomers of this compound is expected.

Mechanistic Insights into Stereoisomer Formation

The formation of the four stereoisomers arises from the combination of the two chiral reactants. Let's denote (R)-1-ethoxypropan-2-ol as (R)-A and (S)-1-ethoxypropan-2-ol as (S)-A . Similarly, (R)-propylene oxide is (R)-B and (S)-propylene oxide is (S)-B . The base-catalyzed ring-opening proceeds with inversion of configuration at the attacked carbon of the epoxide.

The following reactions illustrate the formation of the four stereoisomers:

-

(R)-A + (R)-B → (2R, 2'R)-1-(2-ethoxypropoxy)propan-2-ol

-

(S)-A + (S)-B → (2S, 2'S)-1-(2-ethoxypropoxy)propan-2-ol

-

(R)-A + (S)-B → (2R, 2'S)-1-(2-ethoxypropoxy)propan-2-ol

-

(S)-A + (R)-B → (2S, 2'R)-1-(2-ethoxypropoxy)propan-2-ol

Without any stereocontrol, the synthesis will yield a mixture of two pairs of enantiomers (diastereomers to each other).

Strategies for Stereoselective Synthesis

Achieving a stereoselective synthesis of this compound requires the use of enantiomerically pure starting materials or chiral catalysts.

Substrate-Controlled Diastereoselective Synthesis

If an enantiomerically pure starting material is used, the number of possible stereoisomers in the product can be reduced. For instance, reacting enantiopure (R)-1-ethoxypropan-2-ol with racemic propylene oxide would yield a mixture of two diastereomers: (2R, 2'R)- and (2R, 2'S)-1-(2-ethoxypropoxy)propan-2-ol. These diastereomers have different physical properties and can potentially be separated by conventional methods like chromatography or distillation.

Catalyst-Controlled Enantio- and Diastereoselective Synthesis

A more sophisticated approach involves the use of chiral catalysts that can selectively open one enantiomer of racemic propylene oxide. The hydrolytic kinetic resolution (HKR) of terminal epoxides using chiral (salen)Co(III) complexes is a powerful method for obtaining enantiomerically enriched epoxides and their corresponding diols.

A similar strategy could be envisioned for the synthesis of this compound. A chiral catalyst could be employed to mediate the reaction between 1-ethoxypropan-2-ol and racemic propylene oxide, leading to a kinetic resolution where one enantiomer of propylene oxide reacts faster than the other. This would result in an enantioenriched product mixture.

Experimental Protocols

General Protocol for the Base-Catalyzed Synthesis of this compound

-

Step 1: Synthesis of 1-Ethoxypropan-2-ol. In a reaction vessel equipped with a stirrer, condenser, and dropping funnel, add ethanol and a catalytic amount of a strong base (e.g., sodium hydroxide). Heat the mixture to the desired reaction temperature (typically 80-120 °C). Add propylene oxide dropwise to the mixture, maintaining the temperature. The reaction is exothermic and should be controlled carefully. After the addition is complete, continue stirring at the reaction temperature until the reaction is complete (monitored by GC). Neutralize the catalyst and purify the product by distillation.

-

Step 2: Synthesis of this compound. In a similar setup, add the purified 1-ethoxypropan-2-ol and a catalytic amount of a strong base. Heat the mixture and add propylene oxide dropwise. After the reaction is complete, neutralize the catalyst and purify the product by fractional distillation to separate it from unreacted starting materials and higher oligomers.

Analytical Techniques for Stereochemical Characterization

The analysis of the stereoisomeric mixture of this compound is crucial for understanding the outcome of the synthesis.

Gas Chromatography (GC)

GC is a powerful tool for separating the isomers of dipropylene glycol ethers. A non-polar or medium-polarity capillary column is often effective for separating constitutional isomers. For the separation of stereoisomers (enantiomers and diastereomers), a chiral GC column is required.

Table 1: Recommended GC Columns for Isomer Analysis

| Isomer Type | Recommended Column Type |

| Constitutional Isomers | Non-polar (e.g., DB-1, HP-5) or medium-polarity (e.g., cyanopropylphenyl) |

| Enantiomers/Diastereomers | Chiral stationary phases (e.g., cyclodextrin-based columns) |

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is another excellent technique for the separation of enantiomers and diastereomers. Diastereomers can often be separated on standard achiral columns (normal or reversed-phase) due to their different physical properties. For the separation of enantiomers, a chiral stationary phase is necessary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for structural elucidation. While ¹H and ¹³C NMR spectra can confirm the constitution of this compound, distinguishing between diastereomers may be possible due to their different chemical environments. The use of chiral shift reagents can induce chemical shift differences between enantiomers, allowing for the determination of enantiomeric excess.

Visualization of Synthetic Pathways

The following diagrams illustrate the key concepts discussed in this guide.

Caption: General synthetic pathway to this compound.

Caption: Formation of the four stereoisomers of this compound.

Conclusion and Future Outlook

The synthesis of this compound is a compelling case study in the importance of stereochemistry in chemical manufacturing. While the achiral synthesis is straightforward, the production of a specific stereoisomer remains a significant challenge. This guide has outlined the fundamental principles governing the stereochemical outcome of the synthesis, highlighting the critical role of catalyst and substrate chirality.

Future research in this area will likely focus on the development of highly efficient and selective chiral catalysts for the asymmetric ring-opening of propylene oxide with alcohol nucleophiles. Such advancements would pave the way for the cost-effective production of enantiomerically pure propylene glycol ethers, unlocking their potential in a range of high-value applications. Furthermore, the continued development of advanced analytical techniques will be essential for the accurate and efficient characterization of complex stereoisomeric mixtures.

References

- Google Patents. (n.d.). Preparation of 1-methoxy-2-propanol.

- Schaus, S. E., Brandes, B. D., Larrow, J. F., Tokunaga, M., Hansen, K. B., Gould, A. E., Furrow, M. E., & Jacobsen, E. N. (2002). Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes. Practical Synthesis of Enantioenriched Terminal Epoxides and 1,2-Diols. Journal of the American Chemical Society, 124(7), 1307–1315.

-

Doc Brown's Chemistry. (n.d.). propan-2-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-propanol 1-H nmr. Retrieved from [Link]

- Zheng, L., Wang, Y., Wang, J., & Han, B. (2009). Highly selective synthesis of propylene glycol ether from methanol and propylene oxide catalyzed by basic ionic liquid. Journal of Chemical Technology & Biotechnology, 84(1), 107-111.

-

ACS Publications. (2025). Enhanced Catalytic Ring-Opening of Propylene Oxide Using a Germanium-Containing MFI Zeolite Catalyst with High Selectivity. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). Method for separating and detecting dipropylene glycol isomer.

-

PubMed. (n.d.). Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols. Retrieved from [Link]

-

YouTube. (2022, December 21). HIGH Resolution HNMR of isomers propan-1-ol & propan-2-ol. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Catalytic Ring-Opening Polymerization of Propylene Oxide by Organoborane and Aluminum Lewis Acids. Retrieved from [Link]

-

Taylor & Francis Online. (2008, April 17). Hydrolytic Kinetic Resolution of Terminal Epoxides catalyzed by Novel Bimetallic Chiral Co (Salen) Complexes. Retrieved from [Link]

-

ACS Publications. (2020, October 27). Co(III)/Alkali-Metal(I) Heterodinuclear Catalysts for the Ring-Opening Copolymerization of CO2 and Propylene Oxide. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). Production of propylene glycol monoalkyl ether.

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of propan-2-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-propanol C13 13-C nmr. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Propylene Glycol Methyl Ether Catalyzed by MCM-41. Retrieved from [Link]

-

Restek. (n.d.). Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi®-1301Sil MS Column. Retrieved from [Link]

-

ACS Publications. (2002). Mechanistic Investigation Leads to a Synthetic Improvement in the Hydrolytic Kinetic Resolution of Terminal Epoxides. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

RSC Publishing. (n.d.). Sterically demanding binaphthol-based chiral diboranes for metal-free and isotactic poly(propylene oxide). Retrieved from [Link]

-

STEM - Unipd. (n.d.). Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes. Retrieved from [Link]

- Pearson+. (2024, June 5). *The Williamson ether synthesis involves the displacement of an al

A Technical Guide to the Thermodynamic Properties of Dipropylene Glycol Ethyl Ether Isomers

This guide provides an in-depth exploration of the thermodynamic data for the isomers of dipropylene glycol ethyl ether (DPGEE). Tailored for researchers, scientists, and professionals in drug development, this document synthesizes available data with established methodologies for the determination and estimation of key thermodynamic properties.

Introduction: The Significance of Thermodynamic Data for DPGEE Isomers

Dipropylene glycol ethyl ether (DPGEE) is a versatile solvent utilized in a wide array of industrial and consumer applications, including surface coatings, printing inks, cleaners, and agrochemical formulations.[1] It is characterized as a colorless liquid with a mild, ethereal odor and is produced from the reaction of propylene oxide and ethanol.[1] Commercially available DPGEE is not a single compound but a mixture of structural isomers.[1][2]

The thermodynamic properties of these individual isomers are critical for a range of applications. In chemical process design, this data is essential for equipment sizing, energy consumption calculations, and ensuring safe operating conditions. For formulation scientists, understanding properties like enthalpy of vaporization and heat capacity is crucial for predicting product stability, solvent behavior, and performance in complex mixtures. In the context of drug development, where DPGEE might be used as a solvent or excipient, precise thermodynamic data informs solubility models, crystallization processes, and the overall stability of pharmaceutical preparations.

This guide will delve into the specific isomers of DPGEE, present the limited available thermodynamic data, and provide a comprehensive overview of the experimental and computational methodologies used to determine these vital parameters.

The Isomeric Landscape of Dipropylene Glycol Ethyl Ether

The synthesis of dipropylene glycol ethyl ether from propylene oxide and ethanol results in a mixture of isomers due to the multiple possible points of ether linkage between the two propylene glycol units. While commercial DPGEE is often predominantly one isomer, a comprehensive understanding requires the characterization of all potential structures.[1] The primary isomers of dipropylene glycol itself are 4-oxa-2,6-heptandiol, 2-(2-hydroxy-propoxy)-propan-1-ol, and 2-(2-hydroxy-1-methyl-ethoxy)-propan-1-ol. By analogy, the ethyl ether derivatives would be:

-

1-(2-ethoxypropoxy)propan-2-ol

-

2-(2-ethoxypropoxy)propan-1-ol

-

1-(1-ethoxypropoxy)propan-2-ol

-

2-(1-ethoxypropoxy)propan-1-ol

-

1-(2-ethoxy-1-methylethoxy)propan-2-ol

-

2-(2-ethoxy-1-methylethoxy)propan-1-ol

The distribution of these isomers in a commercial mixture can influence the overall physical and chemical properties of the solvent.

Below is a diagram illustrating the relationship between the precursor, propylene oxide, and the formation of the different dipropylene glycol ether isomer backbones.

Caption: Formation pathway of DPGEE isomers from propylene oxide and ethanol.

Core Thermodynamic Properties: A Landscape of Limited Data

A thorough review of the scientific literature reveals a significant scarcity of experimentally determined thermodynamic data for the individual isomers of dipropylene glycol ethyl ether. Most available data pertains to the commercial mixture of isomers or to the related compound, propylene glycol ethyl ether. This section summarizes the available data and highlights the existing gaps.

Enthalpy of Formation (ΔHf°), Standard Molar Entropy (S°), and Molar Heat Capacity (Cp)

As of the date of this guide, no experimentally determined values for the standard enthalpy of formation, standard molar entropy, or molar heat capacity for the individual isomers of dipropylene glycol ethyl ether were found in a comprehensive search of publicly available databases and literature. This lack of data necessitates the use of computational estimation methods, which will be discussed in Section 4.2.

For the related but simpler compound, 1-ethoxy-2-propanol (a propylene glycol monoethyl ether), some calculated thermodynamic data is available, which can serve as a point of reference.

Table 1: Calculated Thermodynamic Properties of 1-ethoxy-2-propanol (CAS: 1569-02-4)

| Property | Value | Unit | Source |

| Enthalpy of Formation (gas, ΔfH°gas) | -436.26 | kJ/mol | Joback Calculated Property |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -253.04 | kJ/mol | Joback Calculated Property |

| Ideal Gas Heat Capacity (Cp,gas) at 427.96 K | 191.34 | J/mol·K | Joback Calculated Property |

Source: Cheméo

It is crucial to note that these are calculated values and may not reflect the precision of experimental measurements.

Phase Transition Data

Some physical properties related to phase transitions are available for commercial DPGEE and for one of its isomers, 2-(2-ethoxypropoxy)propan-1-ol .

Table 2: Physical Properties of Dipropylene Glycol Ethyl Ether and its Isomers

| Property | Value | Unit | Substance | CAS Number | Source |

| Boiling Point | 223.5 ± 15.0 (at 760 Torr) | °C | 2-(2-ethoxypropoxy)propan-1-ol | 15764-24-6 | ChemicalBook |

| Flash Point | 82 | °C | DPGEE (isomer mix) | 30025-38-8 | Shell Chemicals |

| Flash Point | 89.0 ± 20.4 | °C | 2-(2-ethoxypropoxy)propan-1-ol | 15764-24-6 | ChemicalBook |

| Density | 0.945 ± 0.06 (at 20 °C, 760 Torr) | g/cm³ | 2-(2-ethoxypropoxy)propan-1-ol | 15764-24-6 | ChemicalBook |

| Vapor Pressure | 0.019 (at 25 °C) | mmHg | 2-(2-ethoxypropoxy)propan-1-ol | 15764-24-6 | ChemicalBook Safety Data Sheet |

Methodologies for Thermodynamic Data Determination

Given the sparse experimental data for DPGEE isomers, this section provides a detailed overview of the primary methodologies employed for determining and estimating thermodynamic properties.

Experimental Techniques

Bomb Calorimetry (for Enthalpy of Combustion and Formation):

The standard enthalpy of formation (ΔHf°) of an organic compound is typically determined indirectly through its enthalpy of combustion (ΔHc°). Bomb calorimetry is the primary experimental technique for this measurement.

Experimental Protocol: Bomb Calorimetry

-

Sample Preparation: A precisely weighed sample of the liquid DPGEE isomer is placed in a crucible within a high-pressure vessel known as a "bomb."

-

Pressurization: The bomb is sealed and pressurized with a known excess of pure oxygen.

-

Ignition and Combustion: The sample is ignited via an electrical fuse, and the complete combustion reaction occurs.

-

Temperature Measurement: The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The temperature change of the water is meticulously measured.

-

Calculation: The heat released during combustion is calculated from the temperature rise and the heat capacity of the calorimeter system. This value is then used to determine the enthalpy of combustion. The enthalpy of formation is subsequently calculated using Hess's Law, incorporating the known enthalpies of formation of the combustion products (CO₂ and H₂O).

Differential Scanning Calorimetry (DSC) for Heat Capacity:

Differential Scanning Calorimetry is a powerful technique for measuring the heat capacity (Cp) of a substance as a function of temperature.

Experimental Protocol: DSC for Heat Capacity

-

Sample Encapsulation: A small, accurately weighed sample of the DPGEE isomer is hermetically sealed in a sample pan. An empty, sealed pan is used as a reference.

-

Temperature Program: The sample and reference pans are placed in the DSC instrument and subjected to a controlled temperature program (e.g., heating at a constant rate).

-

Heat Flow Measurement: The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Calculation: The heat capacity of the sample is determined by comparing the heat flow to the sample with the heat flow of a known standard (e.g., sapphire) under the same conditions.

Sources

reaction mechanism of propylene oxide with ethanol

An In-depth Technical Guide to the Reaction Mechanism of Propylene Oxide with Ethanol

Abstract

The ring-opening alcoholysis of propylene oxide with ethanol is a cornerstone reaction for the synthesis of propylene glycol monoethyl ethers (PGMEs), a class of compounds with extensive applications as high-performance industrial solvents.[1][2] The reaction exhibits a fascinating and synthetically crucial dichotomy in its regioselectivity, dictated entirely by the choice of catalyst. Under basic conditions, the reaction proceeds via a classic SN2 mechanism to yield the primary ether, 1-ethoxy-2-propanol. Conversely, acid catalysis promotes a reaction with significant SN1 character, leading preferentially to the secondary ether, 2-ethoxy-1-propanol. This guide provides a comprehensive examination of the underlying mechanisms, explores the causal factors driving experimental choices, presents detailed laboratory protocols, and discusses the kinetic and thermodynamic considerations relevant to researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction: The Significance of Propylene Oxide Alcoholysis

Propylene oxide (PO) is a highly valuable cyclic ether, or epoxide, produced on a massive industrial scale.[3] Its significance stems from the inherent ring strain of its three-membered ring, which makes it a potent electrophile susceptible to ring-opening reactions with a wide variety of nucleophiles.[4][5] One of the most fundamental and industrially relevant transformations of PO is its reaction with alcohols, a process known as alcoholysis or hydroxypropylation.[3]

The reaction with ethanol produces propylene glycol monoethyl ethers, which are widely used as solvents in paints, coatings, cleaners, and inks.[1] Understanding and controlling the reaction mechanism is paramount, as the choice of an acidic or basic catalyst fundamentally alters the product distribution, yielding one of two constitutional isomers. This guide dissects these divergent pathways to provide a clear and actionable understanding of this critical reaction.

Mechanistic Dichotomy: Acid vs. Base Catalysis

The regiochemical outcome of the ethanolysis of propylene oxide is a classic example of catalyst-directed selectivity. The nucleophilic attack can occur at either the primary (less substituted) or the secondary (more substituted) carbon of the epoxide ring. The choice of catalyst—acidic or basic—determines which carbon is preferentially attacked.

Base-Catalyzed Mechanism: A Pure SN2 Pathway

Under basic conditions, the reaction is initiated by the deprotonation of ethanol by a strong base (e.g., sodium hydroxide or sodium ethoxide), generating the potent ethoxide nucleophile (CH₃CH₂O⁻). This powerful nucleophile directly attacks the epoxide ring.

Causality and Mechanistic Steps:

-

Nucleophile Formation: A catalytic amount of base abstracts a proton from ethanol, creating a negatively charged ethoxide ion. This step significantly increases the nucleophilicity of the oxygen atom.

-

SN2 Attack: The ethoxide ion performs a backside nucleophilic attack on one of the epoxide's carbon atoms. Due to the steric hindrance imposed by the methyl group on the secondary carbon, the attack overwhelmingly occurs at the less substituted primary carbon.[5][6]

-

Ring-Opening: The carbon-oxygen bond of the epoxide breaks, relieving the ring strain and forming an alkoxide intermediate. This step is the rate-determining step and follows second-order kinetics, dependent on the concentrations of both propylene oxide and the ethoxide.

-

Protonation: The resulting alkoxide is a strong base and is rapidly protonated by a solvent ethanol molecule, yielding the final product, 1-ethoxy-2-propanol , and regenerating the ethoxide catalyst.[5]

This pathway almost exclusively produces the primary ether due to the steric-controlled nature of the SN2 attack.[7]

Caption: Acid-catalyzed ring-opening of propylene oxide with ethanol.

Data Summary: Regioselectivity and Product Distribution

The directive influence of the catalyst is the most critical factor in determining the product outcome. The following table summarizes the key differences between the two pathways.

| Feature | Base-Catalyzed Reaction | Acid-Catalyzed Reaction |